molecular formula C4F9I B1581370 Ethene, tetrafluoro-, telomer with pentafluoroiodoethane CAS No. 25398-32-7

Ethene, tetrafluoro-, telomer with pentafluoroiodoethane

Cat. No.: B1581370
CAS No.: 25398-32-7
M. Wt: 345.93 g/mol
InChI Key: JTUFRAQTPUVTEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of perfluorinated tetrafluoroethylene telomers, such as TFE-TPI, has been studied in detail . The process involves radiation-initiated telomerization of tetrafluoroethylene in perfluoromethylcyclohexane and perfluoro-1,3-dimethylcyclohexane . The resulting perfluorinated telomers have been confirmed to include fragments of solvent molecules in their composition .


Chemical Reactions Analysis

The chemical reactions involving TFE-TPI are primarily related to its synthesis. The telomerization of tetrafluoroethylene is initiated by radiation and results in telomers with the general formula R1(CF2CF2)nR2 . The composition of the end groups R1 and R2 depends on the solvent in which the synthesis was carried out .

Scientific Research Applications

Environmental Remediation

Research has demonstrated the effectiveness of microbial populations in reductively dechlorinating tetrachloroethene (a related chlorinated solvent) to ethene, highlighting potential applications in groundwater pollutant remediation. Strain 195, a bacterium capable of this transformation, suggests the use of bioremediation techniques for treating contaminated water sources (Maymó-Gatell et al., 1997).

Industrial Solvent Transformation

Studies on the biotransformation of chlorinated organic solvents like tetrachloroethene and trichloroethene in groundwater have uncovered natural degradation pathways that could inform the development of environmental cleanup strategies. These transformations are facilitated by microbial action and environmental conditions conducive to reductive dehalogenation, offering insights into the fate of industrial solvents in the environment (Parsons et al., 1985).

Materials Science and Chemistry

In materials science, the synthesis and characterisation of tetrakis(ferrocenylethynyl)ethene demonstrate the compound's potential in creating materials with unique electrochemical properties. This research could inform the development of novel materials for electronic applications, leveraging the unique properties of fluorinated ethenes (Vincent et al., 2016).

Polymerization Catalysts

Research on novel polymerization catalysts for ethene based on magnesium chloride supported vanadium chlorides has opened up new avenues for the synthesis of polyethylene and other polymers. Such catalysts are crucial for the polymer industry, affecting the efficiency and types of polymers that can be produced (Hartill et al., 1990).

Sensing and Gas Adsorption

A luminescent metal-organic framework constructed using a tetraphenylethene-based ligand has been shown to be capable of sensing volatile organic compounds, demonstrating the potential of fluorinated ethenes in the development of sensitive detection and adsorption systems for environmental monitoring and industrial applications (Liu et al., 2015).

Mechanism of Action

Mode of Action

It is a fluorinated telomer, a type of organic compound, consisting of two ethene molecules and two pentafluoroiodoethane molecules . The specific interactions between this compound and its targets, as well as the resulting changes, are subjects of ongoing research.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound

Result of Action

. More research is needed to describe these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethene, tetrafluoro-, telomer with pentafluoroiodoethane. .

Biochemical Analysis

Biochemical Properties

Ethene, tetrafluoro-, telomer with pentafluoroiodoethane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorinated nature allows it to form stable interactions with enzymes involved in oxidative stress responses. For instance, it can inhibit the activity of certain oxidoreductases, thereby modulating the redox state within cells . Additionally, the compound can interact with membrane proteins, altering their conformation and function, which can impact cellular signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. For example, it can upregulate genes involved in antioxidant defense mechanisms while downregulating pro-inflammatory genes . This dual action helps maintain cellular homeostasis and protect cells from oxidative damage.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activity. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert protective effects by enhancing antioxidant defense mechanisms. At high doses, it can induce toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as glutathione S-transferases, which play a role in detoxification processes . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s potential impact on cellular metabolism and overall biochemical homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-2-iodoethane;1,1,2,2-tetrafluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F5I.C2F4/c3-1(4,5)2(6,7)8;3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUFRAQTPUVTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(F)F.C(C(F)(F)I)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25398-32-7
Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25398-32-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
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Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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